molecular formula C22H16N2OS B4900106 1-BENZOYL-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA

1-BENZOYL-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA

Cat. No.: B4900106
M. Wt: 356.4 g/mol
InChI Key: FYXVHNVYWGUCRF-UHFFFAOYSA-N
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Description

1-BENZOYL-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA is a compound belonging to the thiourea family Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZOYL-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA typically involves the reaction of benzoyl chloride with 2-(2-phenylethynyl)aniline in the presence of a base, followed by the addition of thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Typically around 0-5°C for the initial reaction, followed by room temperature for the subsequent steps.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Catalyst/Base: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-BENZOYL-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiourea moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-BENZOYL-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and coordination complexes.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of materials with specific properties, such as adhesives, flame retardants, and thermal stabilizers.

Mechanism of Action

The mechanism of action of 1-BENZOYL-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It may also interact with cellular receptors, modulating their function and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-BENZOYL-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA can be compared with other similar compounds, such as:

    1-BENZOYL-3-PHENYL-2-THIOUREA: Known for its use as an enzyme activator and its potential biological activities.

    1-BENZYL-3-(2-ETHOXYPHENYL)THIOUREA:

    1-BENZOYL-3-(2,6-DICHLOROPHENYL)-2-THIOUREA: Explored for its use in coordination chemistry and its biological activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[[2-(2-phenylethynyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2OS/c25-21(19-12-5-2-6-13-19)24-22(26)23-20-14-8-7-11-18(20)16-15-17-9-3-1-4-10-17/h1-14H,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXVHNVYWGUCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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